molecular formula C12H8F3NO4 B8277381 2-(2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl)acetic acid

2-(2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl)acetic acid

Cat. No. B8277381
M. Wt: 287.19 g/mol
InChI Key: GSUHUXKFHPWDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C12H8F3NO4 and its molecular weight is 287.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H8F3NO4

Molecular Weight

287.19 g/mol

IUPAC Name

2-[2-oxo-6-(trifluoromethoxy)quinolin-1-yl]acetic acid

InChI

InChI=1S/C12H8F3NO4/c13-12(14,15)20-8-2-3-9-7(5-8)1-4-10(17)16(9)6-11(18)19/h1-5H,6H2,(H,18,19)

InChI Key

GSUHUXKFHPWDRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)N2CC(=O)O)C=C1OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of methyl 2-(2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl)acetate (1.2 mmol) in THF/water (2:1) was added LiOH. H2O (8.1 mmol). The resulting mixture was stirred overnight. The crude product mixture was slowly acidified with 1N HCl solution and then extracted with EtOAc. The organic phase was separated, dried (MgSO4), filtered and concentrated under vacuum to give 2-(2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl)acetic acid. Retention time (min)=1.783, method [1], MS(ESI) 288.1 (M+H).
Name
methyl 2-(2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl)acetate
Quantity
1.2 mmol
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reactant
Reaction Step One
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solvent
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8.1 mmol
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reactant
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[Compound]
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crude product
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